1,4-Diethynylbenzene
Overview
Description
1,4-Diethynylbenzene: is a chemical compound with the molecular formula C₁₀H₆ . It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by ethynyl groups. This compound is known for its unique structural properties and reactivity, making it a valuable substance in various scientific and industrial applications .
Mechanism of Action
Target of Action
1,4-Diethynylbenzene is a chemical compound with the formula C10H6 . It is primarily used in the development of effective dispersing agents of solid fuel . .
Mode of Action
It is known for its high adiabatic combustion temperature and very high heat of combustion in oxygen , which makes it useful in the field of energy production.
Biochemical Pathways
Its optical absorption properties have been studied , suggesting potential interactions with light-sensitive biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its absorption and distribution in the body.
Result of Action
Its primary known effect is its high heat of combustion, which is utilized in energy production .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its combustion properties may be affected by atmospheric conditions . .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a relatively high adiabatic combustion temperature and a very high heat of combustion in oxygen . This suggests that 1,4-Diethynylbenzene could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions, although specific interactions have not been reported in the literature.
Molecular Mechanism
It is known that the compound can form a bridging ligand in bimetallic molecular systems, showing pronounced intramolecular electronic interactions
Temporal Effects in Laboratory Settings
The compound has a relatively high adiabatic combustion temperature , suggesting that it may have long-term stability. Information on the compound’s degradation and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diethynylbenzene can be synthesized through several methods. One common approach involves the bromination of 1,4-diethenylbenzene in chloroform, followed by a reaction with potassium tert-butoxide in tert-butanol to yield this compound . Another method includes the hydrogenation of this compound to produce 1,4-diethenylbenzene .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of nickel or palladium catalysts is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diethynylbenzene undergoes various chemical reactions, including:
Hydrogenation: Converts this compound to 1,4-diethenylbenzene.
Condensation: In the presence of cuprous chloride, ammonium chloride, and oxygen, it can form oligomers.
Polymerization: On a copper surface, it can polymerize to form covalent networks.
Common Reagents and Conditions:
Hydrogenation: Uses hydrogen gas and a suitable catalyst like palladium or nickel.
Condensation: Requires cuprous chloride, ammonium chloride, and oxygen.
Polymerization: Conducted on a copper surface under thermal activation.
Major Products:
1,4-Diethenylbenzene: From hydrogenation.
Oligomers: From condensation reactions.
Covalent Networks: From polymerization.
Scientific Research Applications
1,4-Diethynylbenzene has a wide range of applications in scientific research:
Advanced Sensor Development: Used in creating sensitive and selective copper (II) sensors on carbon fiber microelectrodes.
High-Performance OLED Materials: Utilized in the synthesis of highly phosphorescent dimers for organic light-emitting diodes.
Mixed-Valence Metal Complexes: Studied for its electronic structure and mixed-valence characteristics, useful in molecular electronics and catalysis.
Rocket Fuel Dispersant: Investigated as a dispersant for rocket fuels due to its high heat of combustion.
Comparison with Similar Compounds
- 1,3-Diethynylbenzene
- 1,4-Diethenylbenzene
- 1,4-Diiodobenzene
- 1,3,5-Triethynylbenzene
Comparison: 1,4-Diethynylbenzene is unique due to its symmetrical structure and the presence of two ethynyl groups in the para positions. This configuration allows for specific reactivity patterns and the formation of unique polymers and materials . Compared to 1,3-diethynylbenzene, it offers different polymerization properties and stability . Its high heat of combustion makes it particularly suitable for applications in rocket fuel dispersants .
Properties
IUPAC Name |
1,4-diethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLGANVFCMOJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26713-43-9 | |
Record name | Benzene, 1,4-diethynyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26713-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40918397 | |
Record name | 1,4-Diethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40918397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-14-8, 30700-96-0 | |
Record name | 1,4-Diethynylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-diethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, diethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030700960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, diethynyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Diethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40918397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diethynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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